molecular formula C12H15NO3 B3385076 3-[(1-Phenylethyl)carbamoyl]propanoic acid CAS No. 60756-87-8

3-[(1-Phenylethyl)carbamoyl]propanoic acid

Cat. No.: B3385076
CAS No.: 60756-87-8
M. Wt: 221.25 g/mol
InChI Key: WUEKFTPKHWMMIP-UHFFFAOYSA-N
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Description

“3-[(1-Phenylethyl)carbamoyl]propanoic acid” is a chemical compound with the CAS Number: 60756-87-8 . It has a molecular weight of 221.26 . The IUPAC name for this compound is 4-oxo-4-[(1-phenylethyl)amino]butanoic acid . The physical form of this compound is a powder .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H15NO3/c1-9(10-5-3-2-4-6-10)13-11(14)7-8-12(15)16/h2-6,9H,7-8H2,1H3,(H,13,14)(H,15,16) . This code provides a specific textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a melting point of 100-101 degrees Celsius . The compound has a molecular weight of 221.26 .

Scientific Research Applications

Novel Opioid Antagonists

Compounds similar to "3-[(1-Phenylethyl)carbamoyl]propanoic acid" have been explored in the development of opioid antagonists. For example, the synthesis and study of 3-(2,6-Dimethyl-4-carbamoylphenyl)propanoic acid (Dcp) led to the first opioid peptide-derived antagonists that do not contain a phenolic hydroxyl group at the 1-position residue. This represents a novel class of mu opioid antagonists, showing significant potential in pain management research (Lu et al., 2006).

Renewable Building Blocks for Materials Science

Phloretic acid, structurally related to the query compound, has been investigated as a renewable building block for the synthesis of polybenzoxazines. It enhances the reactivity of –OH bearing molecules towards benzoxazine ring formation, presenting a sustainable alternative to conventional phenol-based approaches. This research paves the way for the development of materials with thermal and thermo-mechanical properties suitable for various applications, demonstrating the compound's relevance in green chemistry and materials science (Trejo-Machin et al., 2017).

Catalysis and Organic Synthesis

Research into the synthesis and reactivity of "this compound" and related compounds has contributed to the development of new catalytic methods and organic synthesis processes. For instance, the study of macrocyclic compounds derived from similar structures has led to advancements in direct amide cyclization techniques, contributing to the synthesis of complex organic molecules (Linden et al., 2006).

Biocatalysis and Enzymatic Synthesis

Compounds within the same chemical family have been used in studies focusing on the enzymatic synthesis of chiral intermediates for antidepressant drugs. The asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase showcases the compound's role in producing enantiomerically pure substances, highlighting its importance in pharmaceutical synthesis (Choi et al., 2010).

Luminescent Materials

Research into the synthesis and characterization of "3-(thiazol-2-yl carbamoyl) propanoic acid" and its metal complexes has led to the development of novel luminescent materials. These compounds exhibit potential for various applications, including sensors and display technologies, due to their unique luminescent properties (Kanwal et al., 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

Properties

IUPAC Name

4-oxo-4-(1-phenylethylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-9(10-5-3-2-4-6-10)13-11(14)7-8-12(15)16/h2-6,9H,7-8H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUEKFTPKHWMMIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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